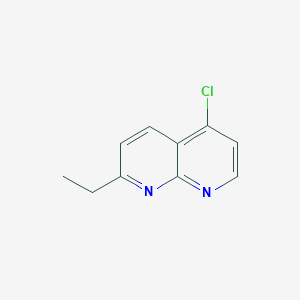

5-Chloro-2-ethyl-1,8-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

5-chloro-2-ethyl-1,8-naphthyridine |

InChI |

InChI=1S/C10H9ClN2/c1-2-7-3-4-8-9(11)5-6-12-10(8)13-7/h3-6H,2H2,1H3 |

InChI Key |

AAAVSRLUTMIEEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=NC=CC(=C2C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 Ethyl 1,8 Naphthyridine

Established Strategies for 1,8-Naphthyridine (B1210474) Ring System Construction

The construction of the 1,8-naphthyridine ring is most commonly achieved by forming the second pyridine (B92270) ring onto a pre-existing pyridine moiety. thieme-connect.de Methodologies are largely analogous to those used for quinoline (B57606) synthesis, with 2-aminopyridine (B139424) derivatives serving as the key starting material in place of anilines. ekb.egoregonstate.edu

The Friedlander annulation is a widely utilized and straightforward method for synthesizing 1,8-naphthyridines. nih.gov This reaction involves the condensation of a 2-aminopyridine derivative containing an ortho-carbonyl group (e.g., 2-aminonicotinaldehyde) with a compound possessing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). nih.govniscpr.res.in The reaction can be catalyzed by either acids or bases. ekb.eg

The versatility of the Friedlander reaction has led to the development of numerous variants to improve yields, simplify procedures, and promote green chemistry principles. rsc.org

Key Variants of the Friedlander Synthesis for 1,8-Naphthyridines:

| Variant | Catalyst/Conditions | Key Features |

| Ionic Liquid-Catalyzed | Basic ionic liquids (e.g., [Bmmim][Im]) | Acts as both solvent and catalyst; catalyst can be recycled. nih.govacs.org |

| Microwave-Assisted | DABCO (1,4-diazabicyclo[2.2.2]octane), solvent-free | Rapid reaction times (minutes); environmentally friendly. |

| Aqueous Synthesis | Choline hydroxide (B78521) (ChOH) in water | Green solvent; allows for gram-scale synthesis. acs.org |

| Solvent-Free Grinding | Piperidine, room temperature | Simple, rapid, high-yielding, and avoids the use of bulk solvents. niscpr.res.in |

This methodology is considered one of the most effective pathways for accessing the 1,8-naphthyridine core due to its generally high yields and the relative accessibility of the starting materials. ekb.egnih.gov

The Gould-Jacobs reaction provides a route to 4-hydroxy-1,8-naphthyridine derivatives, which are valuable intermediates for further functionalization. ekb.eg The process begins with the condensation of a 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME). ekb.egwikipedia.org This initial step forms an intermediate, diethyl-N-(2-pyridyl)aminomethylenemalonate. ekb.eg The subsequent and crucial step is a high-temperature thermal cyclization (typically around 250 °C), often performed in a high-boiling point solvent like diphenyl ether, which induces ring closure to yield the ethyl ester of a 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. ekb.egablelab.eu This product can then undergo saponification and decarboxylation to produce the 4-hydroxy-1,8-naphthyridine core. wikipedia.org

The Knorr and Conrad-Limpach reactions both utilize the condensation of a 2-aminopyridine with a β-ketoester, but the reaction conditions dictate the final product isomer. ekb.egwikipedia.org These reactions are critical for selectively producing either 2-hydroxy or 4-hydroxy-1,8-naphthyridines. ekb.eg

Conrad-Limpach Synthesis : This pathway is favored under kinetic control, typically at temperatures below 100°C. ekb.eg The amino group of the 2-aminopyridine preferentially attacks the keto group of the β-ketoester to form a crotonate intermediate. ekb.egwikipedia.org Subsequent acid-catalyzed cyclization yields a 4-hydroxy-1,8-naphthyridine (or its tautomeric 4-oxo form). ekb.egwikipedia.orgresearchgate.net

Knorr Synthesis : Under thermodynamic control at higher temperatures (around 130-140°C), the reaction proceeds differently. ekb.egwikipedia.org The amino group attacks the less reactive ester group of the β-ketoester, forming an anilide intermediate. ekb.egresearchgate.net The cyclization of this intermediate leads to the formation of a 2-hydroxy-1,8-naphthyridine (or its 2-oxo tautomer). ekb.egwikipedia.org

Comparison of Conrad-Limpach and Knorr Syntheses:

| Reaction | Site of Initial Attack on β-Ketoester | Reaction Conditions | Product |

| Conrad-Limpach | Keto group | < 100°C (Kinetic control) | 4-Hydroxy-1,8-naphthyridine |

| Knorr | Ester group | ~140°C (Thermodynamic control) | 2-Hydroxy-1,8-naphthyridine |

The Combes synthesis is another established method that involves the reaction of a 2-aminopyridine with a β-diketone under strong acid catalysis, typically using concentrated sulfuric acid. wikipedia.orgiipseries.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed ring closure and dehydration to form the aromatic 1,8-naphthyridine ring. wikipedia.org This method is particularly useful for preparing 2,4-disubstituted 1,8-naphthyridines. wikipedia.org

The Meth-Cohn reaction offers a distinct pathway for synthesizing chloro-substituted 1,8-naphthyridines. This reaction employs a Vilsmeier-Haack type cyclization. researchgate.net In this approach, an N-(pyridin-2-yl)acetamide is treated with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). ekb.egresearchgate.net This process facilitates the cyclization and concomitant formylation, leading directly to the formation of 2-chloro-1,8-naphthyridine-3-carbaldehyde derivatives. researchgate.net The presence of electron-donating groups on the starting acetamide can facilitate the cyclization. researchgate.net

The Skraup and Doebner-Von-Miller reactions are classic, albeit often harsh, methods adapted from quinoline synthesis. thieme-connect.deoregonstate.edunih.gov

Skraup Synthesis : This reaction involves heating a 2-aminopyridine with glycerol (B35011), a strong acid (like sulfuric acid), and an oxidizing agent (such as nitrobenzene). iipseries.org The glycerol is first dehydrated in situ to form acrolein, an α,β-unsaturated aldehyde, which then reacts with the aminopyridine. iipseries.org

Doebner-Von-Miller Reaction : This is a more general and often more controlled variation of the Skraup synthesis. wikipedia.org It utilizes a pre-formed α,β-unsaturated aldehyde or ketone, which reacts with a 2-aminopyridine in the presence of an acid catalyst. nih.govwikipedia.org This method allows for greater diversity in the substitution pattern of the final 1,8-naphthyridine product compared to the Skraup reaction. wikipedia.org

These methods are foundational in heterocyclic chemistry but can suffer from harsh conditions and the formation of byproducts. thieme-connect.denih.gov

Pfitzinger and Niementowski Methodologies

The Pfitzinger and Niementowski reactions, classical methods for the synthesis of quinoline and its derivatives, can be adapted for the construction of the 1,8-naphthyridine ring system. These methods offer pathways to substituted naphthyridines that can be further functionalized to yield the target compound.

The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of a 1,8-naphthyridine precursor, a 7-azaisatin (a pyrrolo[2,3-b]pyridin-2,3-dione) would be the required starting material. The reaction with a ketone such as pentan-3-one would theoretically introduce the ethyl group at the 2-position and a carboxylic acid at the 4-position. Subsequent decarboxylation and chlorination would be necessary to arrive at the desired product. The general mechanism involves the base-catalyzed opening of the isatin ring, followed by condensation with the ketone and subsequent cyclization and dehydration to form the naphthyridine ring.

The Niementowski reaction , a variation of the Friedländer synthesis, typically involves the condensation of an anthranilic acid with a ketone or aldehyde to form a 4-hydroxyquinoline derivative. nih.gov In the context of 1,8-naphthyridine synthesis, this would necessitate the use of a 2-aminonicotinic acid. Reacting this with a β-keto ester could lead to the formation of a dihydroxy-1,8-naphthyridine derivative. These hydroxyl groups can then be converted to chloro groups, and further selective manipulation would be required to introduce the ethyl group, making this a potentially lengthy and challenging route.

| Reaction | Starting Materials | Key Intermediate |

| Pfitzinger | 7-Azaisatin, Pentan-3-one, Base | 2-Ethyl-1,8-naphthyridine-4-carboxylic acid |

| Niementowski | 2-Aminonicotinic acid, β-keto ester | Dihydroxy-1,8-naphthyridine |

Pictet-Spengler Cyclizations

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. wikipedia.orgjk-sci.com It involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org While not a direct method for the synthesis of the aromatic 1,8-naphthyridine core, it can be envisioned as a strategy to construct a partially saturated precursor, such as a tetrahydro-1,8-naphthyridine, which could then be aromatized.

For this to be applicable, a suitable β-(pyridin-3-yl)ethylamine derivative would be required. Condensation with propanal, followed by an acid-catalyzed intramolecular cyclization, could theoretically lead to a tetrahydro-1,8-naphthyridine intermediate with an ethyl group at the 2-position. The subsequent introduction of the chloro group at the 5-position and aromatization of the ring system would present significant synthetic challenges. The success of the Pictet-Spengler cyclization is highly dependent on the nucleophilicity of the aromatic ring, which in the case of a pyridine ring, is lower than that of a benzene ring, often requiring harsher reaction conditions. wikipedia.org

Targeted Synthesis of Substituted 1,8-Naphthyridines with Chloro and Ethyl Moieties

More direct approaches to 5-Chloro-2-ethyl-1,8-naphthyridine involve the strategic introduction of the chloro and ethyl groups onto the preformed naphthyridine core or the use of appropriately substituted precursors in the ring-forming reaction.

Strategies for Chloro-Substitution at the 5-Position

The introduction of a chlorine atom at the 5-position of the 1,8-naphthyridine ring can be achieved through several methods. One common approach is the Sandmeyer-type reaction starting from an amino group at the 5-position. The synthesis of the precursor, 2-amino-5-chloropyridine, has been reported and can serve as a key building block. guidechem.comgoogle.comchemicalbook.com

Another strategy involves the direct chlorination of the 1,8-naphthyridine ring. However, controlling the regioselectivity of electrophilic aromatic substitution on the naphthyridine nucleus can be challenging due to the presence of two nitrogen atoms which deactivate the ring. The synthesis of 2-chloro-3-formyl-1,8-naphthyridine has been achieved through a Vilsmeier-Haack reaction on N-(pyridin-2-yl)acetamide, suggesting that direct functionalization is possible under specific conditions. researchgate.netresearchgate.net However, achieving selective chlorination at the 5-position would likely require specific directing groups or reaction conditions.

Introduction of the Ethyl Group at the 2-Position

The Friedländer synthesis is a highly versatile and widely used method for the construction of quinolines and 1,8-naphthyridines. ekb.egwikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction involves the condensation of a 2-aminopyridine derivative containing a carbonyl group at the 3-position (or a precursor that can generate it in situ) with a compound containing an α-methylene group adjacent to a carbonyl. ekb.egwikipedia.orgalfa-chemistry.com

To introduce an ethyl group at the 2-position of the 1,8-naphthyridine ring, a suitable ketone such as pentan-3-one can be used as the methylene (B1212753) component. The reaction with 2-aminonicotinaldehyde or a related derivative under acid or base catalysis would directly yield the 2-ethyl-1,8-naphthyridine core. connectjournals.comniscpr.res.innih.govacs.org

| Method | Reagents | Product |

| Friedländer Synthesis | 2-Aminonicotinaldehyde, Pentan-3-one | 2-Ethyl-1,8-naphthyridine |

Sequential and Convergent Synthetic Routes

Both sequential and convergent strategies can be employed for the synthesis of this compound.

A sequential route might involve the initial synthesis of 2-ethyl-1,8-naphthyridine via a Friedländer condensation of 2-aminonicotinaldehyde with pentan-3-one. The subsequent step would be the regioselective chlorination of this molecule at the 5-position. This approach's success hinges on the ability to control the chlorination to favor the desired C5 position over other possible sites on the naphthyridine ring.

A convergent strategy would involve the synthesis of two key building blocks that are later combined to form the final product. A plausible convergent approach would be the Friedländer condensation of a pre-functionalized aminopyridine, such as 2-amino-5-chloronicotinaldehyde, with pentan-3-one. This would assemble the target molecule in a single ring-forming step. The synthesis of the required 2-amino-5-chloronicotinaldehyde would be a critical preceding step.

Advanced Synthetic Approaches for 1,8-Naphthyridines

Modern synthetic organic chemistry offers a range of advanced methodologies that can be applied to the synthesis and functionalization of the 1,8-naphthyridine scaffold. These methods often provide milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Cross-coupling reactions , such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions could be employed to introduce the ethyl group at the 2-position of a pre-chlorinated 1,8-naphthyridine or to introduce the chloro group at the 5-position of a 2-ethyl-1,8-naphthyridine derivative bearing a suitable functional group for coupling (e.g., a boronic acid or a halide). Cobalt-catalyzed cross-coupling reactions have also been shown to be effective for the functionalization of halogenated naphthyridines. nih.gov

C-H activation/functionalization is a rapidly developing field that allows for the direct formation of new bonds at otherwise unreactive C-H positions. While the regioselective C-H functionalization of pyridines and their derivatives can be challenging, recent advances have shown promise in targeting specific positions. nih.gov A direct C-H ethylation at the 2-position of a 5-chloro-1,8-naphthyridine, or a C-H chlorination at the 5-position of a 2-ethyl-1,8-naphthyridine, could represent a highly atom-economical and efficient synthetic route.

Transition-Metal-Catalyzed Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic cores, including the 1,8-naphthyridine system. While a direct synthesis of this compound via a one-step cross-coupling approach is not prominently described, a plausible and efficient route involves the late-stage introduction of the ethyl group onto a pre-functionalized naphthyridine ring.

A key intermediate for this strategy is a dihalogenated naphthyridine, such as 2,5-dichloro-1,8-naphthyridine. The differential reactivity of the chlorine atoms at the 2- and 5-positions can be exploited for selective functionalization. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution and cross-coupling reactions due to the electronic influence of the adjacent nitrogen atom.

Cobalt-catalyzed cross-coupling reactions have been shown to be effective for the alkylation of chloronaphthyridines. For instance, CoCl₂ can catalyze the reaction between various halogenated naphthyridines and alkylmagnesium halides (Grignard reagents) nih.gov. This suggests that 2,5-dichloro-1,8-naphthyridine could be selectively reacted with ethylmagnesium bromide in the presence of a cobalt catalyst to introduce the ethyl group at the 2-position, leaving the chloro group at the 5-position intact.

Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Stille reactions, are widely used for C-C bond formation on heteroaromatic systems mdpi.com. A Negishi coupling, for example, involving the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst, could be employed. In this scenario, 2,5-dichloro-1,8-naphthyridine could be coupled with an ethylzinc halide under palladium catalysis to yield the target compound. The choice of catalyst, ligands, and reaction conditions would be crucial to ensure high regioselectivity and yield.

Table 1: Potential Transition-Metal-Catalyzed Cross-Coupling Reactions for the Synthesis of this compound

| Cross-Coupling Reaction | Proposed Reactants | Catalyst System | Potential Advantages |

|---|---|---|---|

| Cobalt-catalyzed Alkylation | 2,5-dichloro-1,8-naphthyridine, Ethylmagnesium bromide | CoCl₂ | Mild reaction conditions, good yields for alkylation of chloronaphthyridines nih.gov. |

| Negishi Coupling | 2,5-dichloro-1,8-naphthyridine, Ethylzinc halide | Pd or Ni catalyst with appropriate ligands | High functional group tolerance, well-established for heteroaromatics. |

Green Chemistry Principles in Naphthyridine Synthesis (e.g., Ionic Liquid and Microwave-Assisted Methods)

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. For the synthesis of 1,8-naphthyridines, several greener alternatives to traditional methods have been developed.

Ionic Liquids as Catalysts and Solvents:

Ionic liquids (ILs) have emerged as environmentally benign reaction media and catalysts due to their low vapor pressure, thermal stability, and recyclability. The Friedländer annulation, a cornerstone reaction for 1,8-naphthyridine synthesis, has been successfully carried out using basic ionic liquids. These ILs can act as both the solvent and the catalyst, eliminating the need for volatile organic solvents and hazardous acid or base catalysts ekb.egacs.org. For the synthesis of this compound, a plausible green approach would be the Friedländer condensation of 2-amino-6-chloropyridine-3-carbaldehyde with 2-pentanone in a suitable basic ionic liquid. The ionic liquid could be recovered and reused after the reaction.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The Friedländer synthesis of 1,8-naphthyridines can be efficiently conducted under solvent-free conditions using microwave irradiation ekb.eg. This approach aligns with green chemistry principles by reducing energy consumption and eliminating the need for solvents. The reaction of 2-amino-6-chloropyridine-3-carbaldehyde and 2-pentanone could potentially be carried out under microwave irradiation, possibly with a solid support or a catalyst, to afford this compound in a rapid and efficient manner.

Table 2: Green Chemistry Approaches to 1,8-Naphthyridine Synthesis

| Green Chemistry Method | Key Features | Potential Application for this compound |

|---|---|---|

| Ionic Liquid-Catalyzed Friedländer Reaction | Reusable catalyst/solvent, avoidance of volatile organic compounds. | Condensation of 2-amino-6-chloropyridine-3-carbaldehyde and 2-pentanone in a basic ionic liquid ekb.egacs.org. |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, often solvent-free. | Rapid Friedländer condensation of the key precursors under microwave irradiation. |

Multicomponent Reaction Paradigms for Naphthyridine Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. Several MCRs have been developed for the synthesis of the 1,8-naphthyridine core rsc.org.

A common MCR approach for 1,8-naphthyridines involves the condensation of a 2-aminopyridine derivative, an aldehyde, and a compound with an active methylene group, such as malononitrile or a β-ketoester rsc.org. While a direct three-component synthesis of this compound is not explicitly reported, a variation of this strategy could be envisioned. For instance, a reaction between 2,6-diaminopyridine, an appropriate aldehyde, and a precursor that would ultimately form the ethyl-substituted ring could be explored. However, controlling the regioselectivity to achieve the desired 5-chloro-2-ethyl substitution pattern in a one-pot multicomponent reaction would be a significant challenge.

A more direct, albeit still challenging, approach would be a three-component reaction involving a substituted 2-aminopyridine, such as 2-amino-6-chloropyridine (B103851), an ethyl-containing carbonyl compound, and a third component to complete the second ring. The complexity of such a reaction would necessitate careful optimization of reaction conditions to favor the formation of the desired isomer.

One-Pot Reaction Schemes for Enhanced Synthetic Efficiency

One-pot syntheses, which are closely related to multicomponent reactions, involve multiple sequential transformations in a single reaction vessel without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, reduced waste, and simplified procedures. The Friedländer synthesis, which is inherently a one-pot condensation and cyclization, is a prime example of an efficient one-pot reaction for 1,8-naphthyridine formation.

For the synthesis of this compound, the most direct one-pot approach would be the Friedländer annulation of 2-amino-6-chloropyridine-3-carbaldehyde with 2-pentanone. This reaction, catalyzed by either an acid or a base, would directly assemble the target molecule in a single step. The availability of the starting materials makes this a highly attractive and efficient route.

Table 3: Plausible One-Pot Friedländer Synthesis of this compound

| Starting Material 1 | Starting Material 2 | Catalyst | Product |

|---|

Regioselectivity and Mechanistic Control in 1,8-Naphthyridine Formation

The regioselectivity of the Friedländer synthesis is a critical factor, especially when using unsymmetrical ketones. The reaction mechanism involves an initial aldol-type condensation between the enolate of the ketone and the aldehyde group of the 2-aminopyridine-3-carbaldehyde, followed by cyclization and dehydration.

In the proposed synthesis of this compound from 2-amino-6-chloropyridine-3-carbaldehyde and 2-pentanone, two different enolates of 2-pentanone can be formed. The thermodynamic enolate is formed by deprotonation of the more substituted α-carbon (C3), while the kinetic enolate is formed by deprotonation of the less substituted α-carbon (C1).

Kinetic Control: Under kinetically controlled conditions (e.g., strong, non-nucleophilic base at low temperature), the deprotonation of the less hindered methyl group (C1) is favored, leading to the formation of the kinetic enolate. Condensation with the aldehyde would then lead to the desired 2-ethyl-substituted 1,8-naphthyridine.

Thermodynamic Control: Under thermodynamically controlled conditions (e.g., weaker base at higher temperature), the more stable, more substituted enolate (from deprotonation at C3) is favored. This would lead to the formation of a 2-methyl-3-propyl-1,8-naphthyridine derivative, which is not the target compound.

Therefore, to achieve the desired regioselectivity for the synthesis of this compound, reaction conditions that favor the formation of the kinetic enolate of 2-pentanone should be employed. This highlights the importance of mechanistic understanding in controlling the outcome of the synthesis. The presence of the chloro group at the 6-position of the starting aminopyridine is not expected to significantly influence the regioselectivity of the condensation with the ketone, but it will be present at the 5-position of the final 1,8-naphthyridine product.

Chemical Reactivity and Transformation Pathways of 5 Chloro 2 Ethyl 1,8 Naphthyridine

Reactivity of the 5-Chloro Moiety

The chlorine atom at the C-5 position of the 1,8-naphthyridine (B1210474) ring is a key site for functionalization. Its reactivity is primarily governed by the electron-deficient nature of the naphthyridine core, which facilitates both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions at C-5

The electron-withdrawing effect of the two nitrogen atoms in the 1,8-naphthyridine ring system activates the chloro-substituted carbon (C-5) towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles. While specific studies on 5-chloro-2-ethyl-1,8-naphthyridine are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of analogous chloronaphthyridines and other chloro-substituted heteroaromatic compounds.

Common nucleophiles employed in such reactions include amines, alkoxides, and thiolates. For instance, the reaction of a chloro-substituted naphthyridine with an amine, often in the presence of a base, can lead to the corresponding amino-naphthyridine derivative. The reaction conditions, such as temperature and solvent, are crucial for the successful substitution and can vary depending on the nucleophilicity of the attacking species and the specific electronic and steric environment of the naphthyridine substrate.

A general representation of this transformation is the reaction of this compound with a generic nucleophile (Nu-), which would yield the 5-substituted-2-ethyl-1,8-naphthyridine.

| Reactant | Nucleophile | Product |

| This compound | Amines (R-NH2) | 5-Amino-2-ethyl-1,8-naphthyridine derivatives |

| This compound | Alkoxides (R-O⁻) | 5-Alkoxy-2-ethyl-1,8-naphthyridine derivatives |

| This compound | Thiolates (R-S⁻) | 5-Thio-2-ethyl-1,8-naphthyridine derivatives |

Cross-Coupling Functionalization of the Chloro Group

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and the 5-chloro position of this compound is a suitable handle for such transformations. Reactions like the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination can be envisioned at this position, allowing for the introduction of a wide array of substituents.

For example, a Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C-5 position. Similarly, the Buchwald-Hartwig amination would enable the formation of a carbon-nitrogen bond by coupling with an amine. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in these reactions.

| Coupling Reaction | Coupling Partner | Resulting Functional Group at C-5 |

| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)₂) | Aryl, heteroaryl, vinyl, alkyl |

| Stille | Organostannane (R-SnR'₃) | Aryl, heteroaryl, vinyl, alkyl |

| Heck | Alkene | Substituted alkene |

| Buchwald-Hartwig | Amine (R₂NH) | Substituted amine |

| Sonogashira | Terminal alkyne | Alkyne |

Reactivity of the 2-Ethyl Substituent

The ethyl group at the C-2 position offers another site for chemical modification, primarily at the benzylic-like α-carbon.

Functionalization of the Ethyl Group (e.g., Oxidation, Halogenation)

The carbon atom of the ethyl group attached to the naphthyridine ring is analogous to a benzylic position and is thus activated for various transformations. Oxidation of the ethyl group could potentially lead to the corresponding acetylnaphthyridine or, under harsher conditions, the carboxylic acid derivative. Reagents such as potassium permanganate (B83412) or chromium-based oxidants could be employed, although careful control of reaction conditions would be necessary to avoid over-oxidation or degradation of the heterocyclic core.

Halogenation of the ethyl group, particularly at the α-position, can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with light or a radical initiator like AIBN). This would provide a 2-(1-haloethyl)-1,8-naphthyridine derivative, which can serve as a precursor for further nucleophilic substitutions or eliminations.

| Transformation | Reagent(s) | Potential Product |

| Oxidation | KMnO₄, CrO₃ | 2-Acetyl-5-chloro-1,8-naphthyridine or 5-Chloro-1,8-naphthyridine-2-carboxylic acid |

| Halogenation | NBS, AIBN | 5-Chloro-2-(1-bromoethyl)-1,8-naphthyridine |

Electrophilic and Nucleophilic Aromatic Substitution on the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring itself can undergo electrophilic and nucleophilic aromatic substitution reactions, although the presence of the two nitrogen atoms significantly influences the reactivity and regioselectivity. The nitrogen atoms are electron-withdrawing, which generally deactivates the ring towards electrophilic attack. If an electrophilic substitution were to occur, it would be expected to direct to the positions meta to the nitrogen atoms, such as C-3 and C-6. However, forcing conditions are typically required, and such reactions on a pre-functionalized substrate like this compound would need careful consideration of the directing effects of the existing substituents.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, especially at positions ortho and para to the nitrogen atoms that are not already substituted with a good leaving group. Nucleophilic addition to the ring, followed by re-aromatization (if a leaving group is present) or reduction, can occur.

Ring-Opening and Rearrangement Reactions of the Naphthyridine System

Under specific and often harsh conditions, the 1,8-naphthyridine ring system can undergo ring-opening or rearrangement reactions. For instance, quaternization of one of the nitrogen atoms can activate the ring towards nucleophilic attack, which may lead to ring cleavage. Strong acids or bases at elevated temperatures can also induce rearrangements or degradation of the heterocyclic scaffold. However, there is a lack of specific literature detailing such transformations for this compound.

Research Findings on the Derivatization of this compound Remain Elusive

Despite a comprehensive search of scientific literature, specific research detailing the chemical reactivity, transformation pathways, and derivatization strategies for the compound this compound is not publicly available.

While the broader family of chloro-substituted 1,8-naphthyridines has been the subject of various chemical investigations, studies focusing explicitly on the 5-chloro-2-ethyl isomer are not found in the reviewed databases. Existing research on related compounds offers insights into potential reaction pathways, but a direct application to this compound cannot be assumed without specific experimental evidence.

Investigations into analogous molecules, such as 2-chloro-3-formyl-1,8-naphthyridine and 2-amino-5-chloro-1,8-naphthyridine (B12284939), have revealed a range of derivatization possibilities. For instance, studies on 2-chloro-3-formyl-1,8-naphthyridine have demonstrated its utility as a precursor for synthesizing more complex heterocyclic systems. These transformations include the formation of azetidin-2-ones, various five-membered heterocycles like oxadiazoles (B1248032) and thiadiazoles, and the conversion of the formyl group into alkoxycarbonyl derivatives. eurjchem.com

Furthermore, research on 2-amino-5-chloro-1,8-naphthyridine has shown its susceptibility to reactions such as sulfonylation, indicating that the chloro- and amino- functional groups on the naphthyridine core can be readily modified. nih.gov

However, it is crucial to emphasize that these findings pertain to isomers and analogues of the target compound. The specific positioning of the chloro and ethyl groups at the C5 and C2 positions of the 1,8-naphthyridine ring system in this compound would significantly influence its electronic properties and steric environment. Consequently, its reactivity and the feasibility of applying derivatization strategies developed for other isomers would require dedicated experimental validation.

Without research focused squarely on this compound, a detailed and scientifically accurate account of its derivatization strategies, as requested, cannot be provided at this time. The scientific community has yet to publish dedicated studies on the chemical transformations of this particular naphthyridine derivative. Therefore, no data tables or detailed research findings for its specific reactions can be presented.

Structure Mechanism Relationship Studies of 1,8 Naphthyridine Derivatives

Influence of Substituents on Molecular Recognition and Binding Modes

The biological activity of 1,8-naphthyridine (B1210474) derivatives is highly dependent on the substituents attached to the core structure. These substituents modulate the compound's electronic properties, steric profile, and conformational flexibility, all of which are critical for molecular recognition by and binding to biological targets.

The introduction of a halogen atom, such as chlorine at the C-5 position of the 1,8-naphthyridine ring, can significantly influence the molecule's interaction with its biological targets. Halogenation is a common strategy in drug design to enhance membrane binding and permeation. nih.gov The replacement of a hydrogen atom with a chlorine atom can increase the lipophilicity of the molecule, which may facilitate its passage across cellular membranes to reach intracellular targets. nih.gov

In the context of quinolines, a structurally similar scaffold, metal-free methods for selective halogenation at the C-5 position have been developed, highlighting the importance of this position for modifying molecular properties. rsc.org For instance, the use of N-halosuccinimides allows for efficient chlorination of quinoline (B57606) derivatives. rsc.org Furthermore, studies on 8-aminoquinolines have demonstrated that Ni-catalyzed regioselective halogenation at the C-5 position is achievable, indicating that this site is synthetically accessible for creating diverse analogs. nih.gov This modification can lead to altered binding energies and interactions with target proteins or nucleic acids. The electronegativity and size of the chlorine atom can lead to specific halogen bonding interactions with the target, potentially increasing binding affinity and specificity.

The presence of an alkyl group, such as the ethyl group at the C-2 position of the 1,8-naphthyridine core, plays a crucial role in defining the molecule's conformational preferences and its binding affinity. Alkyl groups can influence the molecule's interaction with its target through steric effects and by establishing van der Waals contacts within a binding pocket.

The 1,8-naphthyridine ring system is a key pharmacophore that contributes significantly to the biological activity of its derivatives. nih.govnih.gov This nitrogen-containing heterocycle is found in numerous compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The arrangement of the two nitrogen atoms in the 1,8-naphthyridine core is particularly important for its ability to act as a metal-chelating agent and to form hydrogen bonds with biological targets. digitallibrary.co.in

The planar nature of the 1,8-naphthyridine ring system allows it to intercalate between the base pairs of DNA, a mechanism of action for some anticancer agents. scite.ai Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with amino acid residues in the active sites of enzymes. The core structure serves as a rigid scaffold, holding the various substituents in a defined spatial orientation, which is critical for selective recognition by a biological target. The versatility of the 1,8-naphthyridine nucleus allows for the introduction of a wide variety of substituents at different positions, enabling the fine-tuning of its pharmacological profile. ekb.egmdpi.com

Mechanistic Insights into Molecular Interactions (e.g., Enzyme Inhibition Mechanisms, DNA Intercalation)

The biological effects of 1,8-naphthyridine derivatives stem from their interactions with various cellular components. Two of the most well-documented mechanisms of action are enzyme inhibition and DNA intercalation.

Many 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerases, which are enzymes crucial for DNA replication and transcription. nih.gov For instance, some derivatives have been shown to inhibit topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex and ultimately resulting in cancer cell death. mdpi.comnih.gov The ability of these compounds to bind to topoisomerase II is often influenced by the substituents on the 1,8-naphthyridine core. nih.gov

Certain 1,8-naphthyridine derivatives are also known to be effective DNA intercalators. scite.ai Their planar aromatic structure enables them to insert between adjacent base pairs of the DNA double helix. This intercalation can distort the DNA structure, thereby inhibiting DNA replication and transcription and ultimately leading to the suppression of cancer cell growth. scite.ai The specific interactions between the intercalated molecule and the DNA base pairs are often governed by the nature of the substituents on the 1,8-naphthyridine ring.

| Mechanism of Action | Description | Relevant 1,8-Naphthyridine Derivatives |

| Enzyme Inhibition | Inhibition of enzymes such as topoisomerase II, which are critical for DNA replication and cell proliferation. mdpi.comnih.govnih.gov | Vosaroxin, various synthetic derivatives. nih.gov |

| DNA Intercalation | Insertion of the planar 1,8-naphthyridine ring between DNA base pairs, leading to structural distortion and inhibition of DNA processes. scite.ai | Various synthetic derivatives. scite.ai |

Development of Structure-Activity Relationship (SAR) Models for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. collaborativedrug.com For 1,8-naphthyridine derivatives, SAR models have been instrumental in elucidating their mechanisms of action and in guiding the design of more potent and selective compounds. nih.govresearchgate.net

By systematically modifying the substituents at various positions of the 1,8-naphthyridine core and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric features. For example, SAR studies have revealed that the presence of an aniline (B41778) group at C-4 and specific substituents at other positions can be crucial for the cytotoxic activity of related quinoline and naphthyridine derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for 1,8-naphthyridine derivatives. nih.gov These 3D-QSAR models provide contour maps that visualize the regions around the molecule where steric, electrostatic, and other properties are favorable or unfavorable for activity. Such models have highlighted the importance of features like the C-1 NH and C-4 carbonyl groups of the naphthyridine ring for cytotoxicity. nih.gov These insights are invaluable for the mechanistic elucidation and rational design of new 1,8-naphthyridine-based therapeutic agents.

| SAR/QSAR Finding | Implication for 1,8-Naphthyridine Design | Reference |

| Importance of aniline group at C-4 and other specific substitutions for cytotoxicity. | Guides the selection of substituents to enhance anticancer activity. | nih.gov |

| 3D-QSAR models identified key features for cytotoxicity (e.g., C-1 NH, C-4 carbonyl). | Allows for the rational design of new derivatives with improved potency. | nih.gov |

| Ethyl substitution on a connected phenyl ring showed notable anti-mycobacterial activity. | Suggests that specific alkyl groups can enhance activity against certain targets. | rsc.org |

Computational and Theoretical Investigations of 5 Chloro 2 Ethyl 1,8 Naphthyridine

Quantum Mechanical (QM) Calculations

Specific quantum mechanical calculations detailing the electronic structure, reactivity, and non-linear optical properties for 5-Chloro-2-ethyl-1,8-naphthyridine have not been reported in the available scientific literature. While density functional theory (DFT) is a common method to investigate such properties in naphthyridine derivatives, the results are highly dependent on the specific substituent groups on the naphthyridine core. rsc.orgresearchgate.net

There is no published data on the Frontier Molecular Orbitals (HOMO-LUMO) energy gap or the specific charge distribution for this compound.

Information regarding the predicted reactivity profiles and stability parameters derived from computational studies for this specific compound is not available.

There are no specific studies on the non-linear optical (NLO) properties or electronic transitions of this compound. Research on other naphthyridine derivatives suggests that push-pull chromophores can be designed for NLO applications, but this is not specific to the title compound. rsc.orgrsc.org

Molecular Docking Simulations

Molecular docking studies are performed to predict the interaction of a ligand with a specific biological target. No such studies have been published that specifically use this compound as the ligand. While docking has been performed for other 1,8-naphthyridine (B1210474) derivatives to understand their binding to targets like the H1 receptor, these findings cannot be directly applied. researchgate.net

There is no available data predicting the binding orientation or interaction networks of this compound with any biomolecular targets.

Without specific docking studies, an analysis of the hydrogen bonding, hydrophobic, and electrostatic interactions for this compound within a protein binding site cannot be conducted. Studies on analogous compounds highlight the importance of such interactions for binding affinity, but the specific patterns are unique to each ligand-receptor pair. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior and conformational stability of ligand-target complexes and the influence of the surrounding solvent environment on molecular interactions.

Investigation of Dynamic Behavior and Conformational Stability of Ligand-Target Complexes

MD simulations have been instrumental in understanding the stability and conformational dynamics of complexes formed between 1,8-naphthyridine derivatives and their biological targets. For instance, in studies of potential anti-Parkinson's agents, MD simulations of 1,8-naphthyridine derivatives complexed with the human A2A adenosine (B11128) receptor have suggested the formation of stable complexes. nih.gov These simulations track the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, with stable and low RMSD values indicating a stable binding complex.

Similarly, in the context of anti-tubercular drug discovery, MD simulations have been employed to investigate the stability and intermolecular interactions of 1,8-naphthyridine analogues bound to the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. rsc.org By analyzing the interactions between the ligand and key amino acid residues in the active site throughout the simulation, researchers can confirm the stability of the docked conformation and identify crucial interactions that contribute to the binding affinity. These studies often reveal that specific hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, underscoring the conformational stability of the ligand-receptor complex.

Solvation Effects on Molecular Interactions

The solvent environment plays a critical role in mediating molecular interactions. Studies on substituted imidazonaphthyridine derivatives, which share the core naphthyridine scaffold, have investigated the effect of different organic solvents on their photophysical properties. nih.gov These studies revealed that the absorption and fluorescence characteristics are sensitive to the polarity of the solvent. nih.gov An increase in the Stokes shift with increasing solvent polarity indicates that the excited state dipole moment is higher than the ground state dipole moment. nih.gov This suggests that polar solvent molecules will have a more significant stabilizing effect on the excited state of these molecules.

For this compound, it can be inferred that its interactions with biological targets would also be influenced by the solvation environment. The presence of the chlorine atom, an electronegative substituent, and the ethyl group would affect the molecule's polarity and its ability to form hydrogen bonds and other non-covalent interactions with both the target protein and surrounding water molecules. MD simulations incorporating explicit solvent models, such as the TIP3P water model, are crucial for accurately capturing these solvation effects and understanding their impact on the binding affinity and conformational stability of the ligand-target complex. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for understanding the mechanism of action and for designing new, more potent molecules.

Derivation of Molecular Descriptors Relevant to Mechanistic Action

The development of robust QSAR models relies on the careful selection of molecular descriptors that capture the structural features relevant to the biological activity of the compounds. For 1,8-naphthyridine derivatives, a variety of descriptors have been employed in QSAR studies to model their anticancer, herbicidal, and anti-HIV activities. nih.govnih.govnih.gov

These descriptors can be broadly categorized as:

Steric Descriptors: These describe the size and shape of the molecule. In Comparative Molecular Field Analysis (CoMFA), steric fields are calculated to represent the spatial arrangement of the atoms. nih.gov

Electronic/Electrostatic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and orbital energies. Descriptors like electrostatic fields in CoMFA, Lowest Unoccupied Molecular Orbital (LUMO) energy, and dielectric energy have been shown to be significant. nih.govnih.gov The presence of a chlorine atom in this compound would significantly influence these electronic descriptors.

Topological Descriptors: These are numerical representations of the molecular topology, such as molecular connectivity indices (e.g., valence connectivity index of order 1). nih.govnih.gov These indices reflect the degree of branching and connectivity within the molecule.

Thermodynamic Descriptors: These can include parameters like hydration energy, which relates to the interaction of the molecule with water.

The table below provides a summary of descriptor types and their relevance as identified in QSAR studies of 1,8-naphthyridine derivatives.

| Descriptor Category | Example Descriptors | Relevance to Biological Activity |

| Steric | CoMFA steric fields, Molecular volume | Influences the fit of the ligand into the binding pocket of the target protein. |

| Electronic | CoMFA electrostatic fields, LUMO energy, Dipole moment | Governs electrostatic interactions, hydrogen bonding, and reactivity. |

| Topological | Valence connectivity indices, Wiener index | Reflects molecular size, shape, and branching, which can impact binding. |

| Quantum-Chemical | Dielectric energy, HOMO-LUMO gap | Provides insights into the chemical reactivity and stability of the molecule. |

Development of Predictive Models for Molecular Interaction Potencies

Based on the derived molecular descriptors, various mathematical models can be developed to predict the biological activity of new compounds. Both 2D and 3D-QSAR models have been successfully applied to 1,8-naphthyridine derivatives. nih.gov

2D-QSAR models establish a linear relationship between the biological activity and a set of calculated 2D descriptors. For example, a four-parameter QSAR model for 1,8-naphthyridin-4-ones as photosystem II inhibitors was developed using molecular connectivity indices, accounting for a significant portion of the variance in their inhibitory potencies. nih.gov Another study on 1,3,4-oxadiazole (B1194373) substituted naphthyridines as HIV-1 integrase inhibitors identified valence connectivity index order 1, LUMO energy, and dielectric energy as key descriptors in a linear QSAR model. nih.gov

3D-QSAR models , such as CoMFA, provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. In a study of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives with anticancer activity, statistically relevant CoMFA models were derived for both electrostatic and steric fields. nih.gov These models generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

The predictive power of these QSAR models is assessed through various statistical parameters, as shown in the table below, which summarizes typical statistical results from QSAR studies on naphthyridine derivatives.

| Statistical Parameter | Description | Typical Value Range |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model for the training set. | > 0.6 |

| q² or r²cv (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²pred (Predictive r²) | Measures the predictive ability of the model for an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values. | Lower values are better. |

While a specific QSAR model for this compound has not been reported, the existing models for its analogues provide a strong foundation for predicting its potential biological activity and for guiding the synthesis of new, more potent derivatives.

Advanced Research Applications of the 1,8 Naphthyridine Scaffold

Role as a Privileged Scaffold in Medicinal Chemistry Research

The 1,8-naphthyridine (B1210474) framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. tandfonline.comnih.govexlibrisgroup.com This has led to the development of numerous derivatives with a wide spectrum of pharmacological activities. tandfonline.comresearchgate.netresearchgate.netdntb.gov.ua The versatility in its synthesis and its reactivity allows for the creation of diverse chemical libraries for drug discovery. tandfonline.comresearchgate.net

The broad biological profile of 1,8-naphthyridine derivatives includes:

Antimicrobial activity: This is one of the most well-established applications, with several marketed antibacterial drugs, such as nalidixic acid, enoxacin, and gemifloxacin, containing this core structure. wikipedia.orgnih.govresearchgate.net Research continues to explore new derivatives to combat multi-resistant bacterial strains. nih.govresearchgate.net

Anticancer activity: Many 1,8-naphthyridine derivatives have demonstrated potent anticancer properties. researchgate.netnih.govresearchgate.net

Antiviral activity: The scaffold has been investigated for its potential in developing antiviral agents, including those targeting HIV. tandfonline.comexlibrisgroup.comnih.gov

Neurodegenerative and immunomodulatory disorders: Researchers are exploring the potential of these compounds in treating conditions like Alzheimer's disease and modulating the immune system. tandfonline.comexlibrisgroup.comresearchgate.net

Other therapeutic areas: The scaffold has also shown promise as an analgesic, anti-inflammatory, antidepressant, and antioxidant agent. tandfonline.comnih.govexlibrisgroup.comnih.gov

Table 1: Selected Biologically Active 1,8-Naphthyridine Derivatives

| Compound Name | Therapeutic Application | Reference |

| Nalidixic acid | Antibacterial | wikipedia.orgnih.govresearchgate.net |

| Enoxacin | Antibacterial | wikipedia.orgnih.gov |

| Gemifloxacin | Antibacterial | nih.gov |

| Voreloxin | Anticancer | nih.gov |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) | Antibiotic modulator | nih.gov |

| ANA-12 | Anti-tuberculosis | rsc.org |

Development of Naphthyridine-Based Functional Materials

The distinct electronic and photophysical properties of the 1,8-naphthyridine scaffold have made it a valuable component in the design of advanced functional materials. ontosight.airesearchgate.net

Ligands for Metal Complexation and Catalysis

The two nitrogen atoms within the 1,8-naphthyridine ring are positioned to act as excellent chelating ligands for a variety of metal ions. wikipedia.orglookchem.com This property is harnessed in several ways:

Binucleating Ligands: The rigid structure of 1,8-naphthyridine can hold two metal centers in close proximity, facilitating the study of metal-metal interactions and the development of bimetallic catalysts. researchgate.netescholarship.org

Catalysis: 1,8-Naphthyridine-metal complexes have been explored for their catalytic activity in various organic transformations. The ability of the ligand to stabilize different oxidation states of the metal center is crucial for its catalytic function. lookchem.comflinders.edu.au For instance, they have been used in the development of catalysts for water oxidation and other small molecule transformations. escholarship.org

Fluorescent Probes and Sensors

The inherent fluorescence of some 1,8-naphthyridine derivatives, which can be modulated by the presence of specific analytes, makes them ideal candidates for the development of fluorescent probes and sensors. researchgate.netrsc.orgkthmcollege.ac.in These sensors are designed to detect various species, including:

Metal Ions: Naphthyridine-based probes have been synthesized for the selective detection of metal ions like Zn²⁺. rsc.org The binding of the metal ion to the naphthyridine nitrogen atoms can lead to a significant change in the fluorescence signal, enabling "off-on" sensing. rsc.org

Anions: The development of sensors for anions is another area of active research.

Neutral Molecules: The versatility of the scaffold allows for the design of probes for various neutral organic molecules.

The design of these probes often involves incorporating specific recognition moieties onto the 1,8-naphthyridine core that selectively interact with the target analyte.

Organic Light-Emitting Diode (OLED) Applications

The photophysical properties of 1,8-naphthyridine derivatives, such as their ability to absorb and emit light, have led to their investigation for use in organic light-emitting diodes (OLEDs). kthmcollege.ac.inacs.org By modifying the substituents on the naphthyridine ring, the emission color and efficiency of the resulting OLED devices can be tuned. researchgate.netnih.gov Researchers are exploring these compounds as components of the emissive layer in OLEDs, aiming to develop more efficient and stable devices for display and lighting applications. researchgate.netbohrium.com

Integration into Multi-Heterocyclic Architectures

The 1,8-naphthyridine unit can be fused or linked to other heterocyclic systems to create more complex and functionally diverse molecular architectures. dntb.gov.ua This approach, often referred to as molecular hybridization, aims to combine the desirable properties of different heterocyclic scaffolds into a single molecule. rsc.org

For example, the fusion of a 1,8-naphthyridine ring with other heterocycles like oxadiazoles (B1248032) has been explored to synthesize compounds with enhanced antimicrobial activity. researchgate.net Similarly, the synthesis of push-pull chromophores incorporating 1,8-naphthyridine and other aromatic systems is a strategy to develop materials with interesting photophysical properties for applications in optoelectronics.

Future Research Directions in 1,8-Naphthyridine Chemistry

The field of 1,8-naphthyridine chemistry continues to evolve, with several exciting future research directions:

Greener Synthesis: There is a growing emphasis on developing more environmentally friendly and efficient methods for the synthesis of 1,8-naphthyridine derivatives, such as using water as a solvent or employing ultrasonic irradiation. acs.orgvidhyayanaejournal.orgrsc.org

Advanced Materials: The exploration of 1,8-naphthyridine-based materials for applications in areas like solar cells, smart materials, and molecular electronics is expected to expand. ontosight.aikthmcollege.ac.in

Drug Discovery: The "privileged scaffold" status of 1,8-naphthyridine will continue to drive the discovery of new drug candidates with improved efficacy and novel mechanisms of action. tandfonline.comexlibrisgroup.comnih.gov The development of derivatives to overcome drug resistance in infectious diseases and cancer remains a key focus. nih.govresearchgate.net

Supramolecular Chemistry: The self-assembly properties of 1,8-naphthyridine derivatives can be utilized to construct complex supramolecular architectures with potential applications in nanotechnology and materials science. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-ethyl-1,8-naphthyridine, and how can reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, ethyl groups can be introduced via ethyllithium in dry THF under inert conditions (e.g., N₂ atmosphere) at low temperatures (-78°C), followed by warming to room temperature . Chlorination may employ reagents like phosphorus oxychloride (POCl₃) under reflux .

- Optimization : Yield depends on solvent choice (e.g., THF for alkylation), stoichiometry of reagents (e.g., 1.75 equiv. ethyllithium), and purification methods (e.g., column chromatography). Kinetic control at low temperatures minimizes side reactions .

Q. How does the electronic and steric profile of the ethyl and chloro substituents affect the compound’s reactivity?

- Analysis : The chloro group at position 5 is electron-withdrawing, increasing electrophilicity at adjacent positions for nucleophilic attack. The ethyl group at position 2 introduces steric hindrance, potentially slowing reactions at the naphthyridine core. Computational studies (e.g., DFT) can model charge distribution .

- Experimental Validation : Compare reaction rates of this compound with analogs lacking substituents (e.g., 1,8-naphthyridine) in nucleophilic substitution reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Recommended Techniques :

- ¹H/¹³C NMR : Identify ethyl group signals (e.g., δ ~1.43 ppm for CH₃, δ ~3.07 ppm for CH₂ in ethyl) and aromatic protons (δ ~8.05 ppm for naphthyridine) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₀H₁₀ClN₂: 209.0481).

- IR : Detect functional groups (e.g., C-Cl stretch ~700 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

- Strategy : Introduce polar groups (e.g., carboxylic acids) at position 3 or 7 to improve solubility and target binding. Methyl or halogen substitutions at positions 6 or 7 may enhance steric or electronic interactions with enzymes (e.g., topoisomerases) .

- Case Study : Analogous 1,8-naphthyridines with methyl groups show 63-fold higher DNA-binding affinity due to hydrophobic interactions .

Q. What experimental designs resolve contradictions in reported biological activities of this compound derivatives?

- Contradiction Example : Discrepancies in antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria.

- Resolution :

- Standardized Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols.

- Structural-Activity Analysis : Synthesize derivatives with systematic substituent variations (e.g., ethyl vs. cyclopentyloxy) and compare bioactivity .

Q. What are the mechanistic implications of this compound in inhibiting bacterial topoisomerases?

- Proposed Mechanism : The compound intercalates into DNA, stabilizing topoisomerase-DNA cleavage complexes. Ethyl and chloro groups may enhance hydrophobic interactions and DNA distortion .

- Validation :

- Enzyme Assays : Measure inhibition of E. coli topoisomerase IV using supercoiled plasmid relaxation assays.

- Molecular Docking : Simulate binding poses with bacterial topoisomerase structures (PDB: 1ZVU) .

Q. How do solvent polarity and pH impact the stability of this compound in aqueous solutions?

- Stability Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.